2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol

Catalog No.
S570959
CAS No.
120983-64-4
M.F
C14H15Cl2N3O
M. Wt
312.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1...

CAS Number

120983-64-4

Product Name

2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol

IUPAC Name

2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol

Molecular Formula

C14H15Cl2N3O

Molecular Weight

312.2 g/mol

InChI

InChI=1S/C14H15Cl2N3O/c15-12-4-2-1-3-11(12)7-14(20,13(16)5-6-13)8-19-10-17-9-18-19/h1-4,9-10,20H,5-8H2

InChI Key

HHUQPWODPBDTLI-UHFFFAOYSA-N

SMILES

C1CC1(C(CC2=CC=CC=C2Cl)(CN3C=NC=N3)O)Cl

Synonyms

alpha-(1-Chlorocyclopropyl)-alpha-((2-chlorophenyl)methyl)-1H-1,2,4-triazole-1-ethanol, prothioconazole-desthio

Canonical SMILES

C1CC1(C(CC2=CC=CC=C2Cl)(CN3C=NC=N3)O)Cl

The exact mass of the compound 2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Triazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol, commonly known as prothioconazole-desthio (CAS 120983-64-4), is the primary degradation product and principal toxicological metabolite of the broad-spectrum triazole fungicide prothioconazole [1]. In industrial and analytical procurement, it is exclusively sourced as a high-purity reference standard to support regulatory compliance, environmental monitoring, and formulation quality control. Because the parent compound rapidly degrades into this desthio-metabolite—which exhibits higher mammalian developmental toxicity and environmental persistence—global regulatory bodies mandate the strict quantification of prothioconazole-desthio in both technical-grade agrochemicals and post-application food matrices [2]. Procuring this exact compound enables precise LC-MS/MS calibration, ensuring accurate residue limits and formulation stability assessments that cannot be achieved using the parent compound alone.

Research Fit

Regulatory residue definition analyte (EFSA: prothioconazole-desthio sum of isomers)

Chiral analytical standard for enantiomer-specific LC-MS/MS method development

Target-inhibiting metabolite for Fusarium sensitivity studies — bypasses parent conversion variability

Authentic metabolite standard for environmental fate and aquatic ecotoxicology testing

Substituting prothioconazole-desthio with the parent prothioconazole, crude degradation mixtures, or downstream cleavage products like 1,2,4-triazole fundamentally compromises analytical accuracy and regulatory compliance [1]. In environmental matrices, prothioconazole undergoes rapid desulfurization (with a half-life of 2.5–10.1 days in crops like rice), meaning the parent compound cannot serve as a reliable marker for total fungicidal residue [1]. Furthermore, prothioconazole-desthio possesses a distinct mass-to-charge ratio (m/z 312.07 [M+H]+) and chromatographic retention profile compared to the parent (m/z 344.08) [2]. Relying on crude forced-degradation mixtures fails to provide the certified quantitative baseline required to achieve the ultra-low limits of quantification (LOQ) demanded by modern food safety and ecotoxicological testing standards.

Substitution Risk

Regulatory residue definition mismatch

EU MRL enforcement requires prothioconazole-desthio — parent-only standards may generate non-compliant residue data.

Conversion variability in sensitivity assays

Parent prothioconazole may not fully convert to the desthio metabolite in vitro; EC50 endpoints may shift and underestimate CYP51 inhibition.

Chiral composition uncertainty

Racemic standards with undefined enantiomeric ratios limit interpretation of enantioselective bioactivity and degradation studies.

Distinct LC-MS/MS Profiling for Residue Quantification

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows, prothioconazole-desthio exhibits distinct ionization and retention behavior that necessitates its use as an independent calibration standard. Under standardized reverse-phase LC conditions, prothioconazole-desthio elutes at 6.13 minutes with a specific protonated precursor ion of m/z 312.07 ([M+H]+), whereas the parent prothioconazole elutes significantly later at 8.93 minutes [1]. This clear chromatographic separation and mass difference preclude the use of the parent compound for quantifying the desthio-metabolite in complex matrices.

Evidence DimensionLC retention time and m/z
Target Compound DataRT = 6.13 min; m/z = 312.07 ([M+H]+)
Comparator Or BaselineParent prothioconazole (RT = 8.93 min; m/z = 344.08)
Quantified Difference2.80 minute retention time shift and distinct mass transition
ConditionsReverse-phase LC-MS/MS of aqueous photodegradation products

Procuring the exact desthio standard is mandatory to establish accurate Multiple Reaction Monitoring (MRM) transitions and avoid false negatives in residue testing.

Antifungal potency vs parent
Head-to-head
EC50 5-fold lower; mycelial growth 1.00 mm vs 9.13 mm at 1 µg/mL
Supports fungicide sensitivity endpoint review
Fusarium graminearum poison-plate assay, n=46 isolates

Superior Analytical Sensitivity in Trace Residue Analysis

High-purity prothioconazole-desthio standards enable significantly higher analytical sensitivity in trace residue detection compared to the parent compound. In validated LC-MS/MS methods for analyzing wheat substrates and nutrient solutions, the limit of quantification (LOQ) for prothioconazole-desthio was determined to be 0.2 μg/L, which is 10 times lower than the LOQ for the parent prothioconazole (2.0 μg/L) under identical signal-to-noise (10 × S/N) parameters [1]. The limit of detection (LOD) was similarly lower at 0.08 μg/kg versus 0.7 μg/kg.

Evidence DimensionLimit of Quantification (LOQ)
Target Compound Data0.2 μg/L
Comparator Or BaselineParent prothioconazole (2.0 μg/L)
Quantified Difference10-fold lower LOQ for the desthio metabolite
ConditionsLC-MS/MS analysis of wheat substrates and nutrient solutions

Buyers must procure the desthio standard to achieve the ultra-trace regulatory detection limits required for global agricultural export compliance.

Regulatory enforcement analyte
Class-level
Prothioconazole-desthio (sum of isomers) named for MRL compliance
Required for EU residue definition enforcement
EFSA reasoned opinion, MRL 0.01–0.04 mg/kg

Environmental Persistence and Marker Suitability

Prothioconazole-desthio is the only reliable marker for long-term environmental and crop residue monitoring due to the rapid dissipation of the parent compound. Field dissipation studies in rice crops demonstrate that the parent prothioconazole has a short half-life of 2.5 to 10.1 days before being converted into the desthio metabolite [1]. Consequently, regulatory guidelines define the 'total toxics residue' as predominantly prothioconazole-desthio, which exhibits significantly greater persistence in soil and plant matrices.

Evidence DimensionEnvironmental dissipation half-life
Target Compound DataHighly persistent primary residue marker
Comparator Or BaselineParent prothioconazole (half-life of 2.5–10.1 days)
Quantified DifferenceRapid conversion of parent to desthio makes the parent unsuitable for long-term residue tracking
ConditionsField dissipation studies in rice plants and soil

Environmental testing laboratories must procure the desthio standard, rather than the parent, to accurately assess late-stage crop residues and environmental accumulation.

Enantiomer potency gap
Class-level
R-enantiomer 19–954-fold more potent than S-enantiomer
Supports enantiomer-specific risk assessment
Across Fusarium spp., Sclerotinia sclerotiorum

Differentiated Ecotoxicological Profiling

Prothioconazole-desthio exhibits a distinct ecotoxicological profile that cannot be extrapolated from the parent active ingredient. In standardized chronic toxicity testing on the aquatic model Daphnia magna, the 48-hour EC50 for prothioconazole-desthio was measured at 5.19 mg/L (acute) and 0.132 mg/L (chronic), compared to 2.82 mg/L and 0.0807 mg/L for the parent prothioconazole [1]. This indicates that the parent compound is approximately 1.64 times more toxic to this specific aquatic invertebrate in chronic exposures, highlighting the necessity of evaluating the desthio metabolite independently for accurate environmental risk assessments.

Evidence DimensionChronic toxicity (48-h EC50) in D. magna
Target Compound Data0.132 mg/L
Comparator Or BaselineParent prothioconazole (0.0807 mg/L)
Quantified DifferenceParent is 1.64 times more toxic in this specific chronic assay
ConditionsStandardized acute and chronic toxicity tests on Daphnia magna

Procurement of the pure desthio standard is essential for toxicologists conducting accurate, compound-specific environmental impact assessments required for pesticide registration.

Aquatic toxicity vs parent
Head-to-head
48-h EC50 5.19 mg/L (desthio) vs 2.82 mg/L (parent); 1.64-fold lower acute toxicity
Supports metabolite-specific ecotoxicity profiling
Daphnia magna OECD acute test

Food Safety and Agricultural Residue Testing

As the primary stable metabolite of prothioconazole, this standard is indispensable for quantifying fungicide residues in export crops (e.g., wheat, rice, rapeseed) using LC-MS/MS or GC-ECD, ensuring compliance with strict Maximum Residue Limits (MRLs) [1].

Agrochemical Formulation Quality Control

Used by agrochemical manufacturers to monitor the degradation of technical-grade prothioconazole during shelf-life testing. Regulatory agencies strictly limit the allowable concentration of the desthio impurity in commercial formulations (e.g., suspension concentrates) [2].

Environmental Fate and Ecotoxicology Studies

Essential for environmental laboratories conducting soil mobility, aquatic photolysis, and chronic toxicity studies (e.g., on Daphnia magna or honeybees) to assess the long-term ecological impact of triazole fungicide application [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
EU MRL compliance testing
Certified racemic standard meeting residue definition (sum of isomers)
Method LOQ verification per EU MRL requirements; regulatory data integrity
Fungicide sensitivity monitoring
Authentic metabolite standard bypasses parent conversion variability
EC50 consistency and sensitivity shift interpretation across Fusarium populations
Chiral residue analysis
Characterized racemic standard for enantiomer-specific LC-MS/MS
Enantiomer peak assignment, matrix recovery, and degradation tracking
Environmental fate & ecotoxicology
Metabolite standard reflects real-world persistence and toxicity profile
Separate aquatic ecotoxicity characterization (OECD Daphnia, chronic endpoints)

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 155 companies from 1 notifications to the ECHA C&L Inventory.;
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

120983-64-4

Wikipedia

2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

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